molecular formula C16H23BO3 B1456571 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1185836-98-9

2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1456571
CAS RN: 1185836-98-9
M. Wt: 274.2 g/mol
InChI Key: VQJIGAHQIKKQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative that has attracted the attention of scientists and researchers due to its unique characteristics and potential applications in various fields of research, including medicinal chemistry and material science. It has a molecular weight of 192.02 .


Synthesis Analysis

The synthesis of “this compound” involves a five-step process starting from 2-hydroxybenzoic acid . The structure of the compound was confirmed based on H and C-NMR, LC-MS, FT-IR, and elemental analysis .


Molecular Structure Analysis

The molecular formula of the compound is C10H13BO3 . The structure of the compound was confirmed based on H and C-NMR, LC-MS, FT-IR, and elemental analysis .


Chemical Reactions Analysis

The synthesis of “this compound” involves the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts, and Burgess-type reagents .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.0±44.0 °C at 760 mmHg, and a flash point of 180.0±28.4 °C . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The compound has a polar surface area of 50 Å2 and a molar volume of 160.7±5.0 cm3 .

Scientific Research Applications

2-CMP-TMD has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for larger molecules. The compound has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 2-CMP-TMD has been used in the synthesis of a variety of polymers and materials, including polyurethanes, polyesters, and polyamides.

Mechanism of Action

2-CMP-TMD has a number of unique properties that make it a useful reagent in organic synthesis and as a catalyst in chemical reactions. The compound is able to catalyze a wide range of reactions, including Diels-Alder reactions, Wittig reactions, and Wittig-Horner reactions. In addition, the compound is able to act as a nucleophile, allowing it to react with electrophiles such as aldehydes and ketones. The compound is also able to act as a Lewis acid, allowing it to react with Lewis bases such as amines and alcohols.
Biochemical and Physiological Effects
2-CMP-TMD has been studied extensively for its biochemical and physiological effects. The compound has been found to be non-toxic to humans and animals, and it has been found to be stable over time. In addition, the compound has been found to have a number of unique properties, including its ability to catalyze a wide range of reactions, its low toxicity, and its stability over time.

Advantages and Limitations for Lab Experiments

2-CMP-TMD has a number of advantages for use in laboratory experiments. The compound is non-toxic and stable over time, making it a safe and reliable reagent for use in laboratory experiments. In addition, the compound is able to catalyze a wide range of reactions, making it a versatile reagent for use in organic synthesis and as a catalyst in chemical reactions. However, the compound does have some limitations for use in laboratory experiments. The compound is not soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light and oxygen, making it difficult to use in experiments that require a long period of time.

Future Directions

As the research into 2-CMP-TMD continues, there are a number of future directions that could be explored. One potential direction is to explore the use of the compound in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. In addition, further research could be done to explore the use of the compound as a catalyst in more complex chemical reactions. Finally, further research could be done to explore the use of the compound in the synthesis of polymers and materials, such as polyurethanes, polyesters, and polyamides.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[2-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-8-14(13)18-11-12-9-10-12/h5-8,12H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJIGAHQIKKQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718758
Record name 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185836-98-9
Record name 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.